molecular formula C3H6NO2- B8444949 Alaninate

Alaninate

Cat. No.: B8444949
M. Wt: 88.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alaninate refers to compounds derived from alanine, an α-amino acid, through esterification or ionic interactions. It has diverse applications spanning pharmaceuticals, surfactants, and material science. Notably, brivanib this compound (C₂₄H₂₇N₆O₁₀Br) is a prodrug of brivanib, a tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) . In surfactants, this compound-based compounds (e.g., sodium this compound) are valued for balanced foam properties in shampoos . Natural occurrences include trace amounts in seaweeds like konbu, contributing to taste profiles .

Properties

Molecular Formula

C3H6NO2-

Molecular Weight

88.09 g/mol

IUPAC Name

2-aminopropanoate

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/p-1

InChI Key

QNAYBMKLOCPYGJ-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])N

Canonical SMILES

CC(C(=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

L-alanine has been recognized for its therapeutic potential in several biomedical applications. A study conducted by researchers using Pediococcus acidilactici reported that L-alanine exhibits notable anti-bacterial and anti-proliferative activities. Specifically, it was found to inhibit the growth of various human pathogens, including Escherichia coli and Staphylococcus aureus, in a concentration-dependent manner. Furthermore, it demonstrated significant anti-cancer properties against lung and mammary gland adenocarcinoma cells, with IC50 values of 7.32 μM and 8.81 μM, respectively .

Case Study: Anti-Urolithiatic Properties

In addition to its anti-bacterial effects, L-alanine showed promise as an anti-urolithiatic agent . The study outlined a three-phase mechanism through which L-alanine inhibits kidney stone formation:

  • Nucleation inhibition
  • Aggregation inhibition
  • Oxalate depletion

An innovative in vitro model using HEK293-T cells was established to validate these effects, marking a significant advancement in the understanding of L-alanine's role in treating urolithiasis .

Microbial Metabolism

Alanine plays a crucial role in microbial metabolism, particularly in the context of biofilm formation and nutrient cycling. Research has shown that during colony growth of E. coli, alanine is metabolized differently depending on the spatial location within the colony. For instance, genes associated with alanine metabolism were significantly upregulated in specific regions of the colony, indicating a complex interplay between nutrient availability and microbial growth dynamics .

Table: Metabolic Pathways Involving Alanine

PathwayDescriptionKey Enzymes
Conversion to PyruvateReversible reaction critical for energy productionAlanine dehydrogenase
Cross-feedingNutrient sharing among bacteriaAlaE transporter
Redox BalancingMaintains cellular redox stateNAD+/NADH cycling

Pharmaceutical Development

Alaninate derivatives have also been explored for their potential as pharmacologically active compounds. For example, brivanib this compound has been studied for its broad spectrum of antitumor activities after metabolic conversion into an active form . This highlights this compound's role not only as a metabolic intermediate but also as a precursor for developing targeted therapies.

Case Study: Orally Active Drug Delivery Systems

Research into orally active drug delivery systems (ATDDS) has identified this compound as a significant component that enhances the absorption of peptides and proteins through molecular recognition processes . These systems aim to improve the bioavailability of therapeutic agents by facilitating their transport across biological membranes.

Sports Nutrition

L-alanine supplementation has gained popularity in sports nutrition due to its role in enhancing athletic performance. Studies indicate that β-alanine supplementation can improve exercise performance by buffering lactic acid accumulation during high-intensity workouts . This effect is particularly beneficial for activities relying heavily on anaerobic glycolysis.

Comparison with Similar Compounds

Pharmaceutical Comparisons: Brivanib Alaninate vs. Other Anticancer Agents

Mechanism and Efficacy

Brivanib this compound inhibits VEGFR and FGFR, blocking angiogenesis and tumor growth. However, phase III trials in hepatocellular carcinoma (HCC) failed to meet endpoints, though phase II trials showed median overall survival (mOS) of 9.79–10 months, comparable to sorafenib (mOS: 10.7 months in SHARP trial) .

Table 1: Clinical Comparison of Brivanib this compound and Sorafenib in HCC
Parameter Brivanib this compound Sorafenib
Target VEGFR, FGFR VEGFR, PDGFR, Raf
Phase II mOS 9.79–10 months 10.7 months
Phase III Success No Yes (SHARP trial)
Key Adverse Effects Thrombocytopenia, fatigue Hand-foot syndrome, diarrhea

Pharmacokinetics

Brivanib this compound is rapidly converted to brivanib in vivo, with 93.7% total recovery (81.5% fecal excretion). Its absorption is ≥86%, and renal excretion is minimal (<1%), reducing dosing adjustments in renal impairment compared to agents like cisplatin .

Surfactant Performance: this compound vs. Glutamate and SLES

This compound surfactants are optimized for hair care, offering balanced foam volume and density similar to sodium lauryl ether sulfate (SLES) but with milder formulations. Glutamate surfactants, in contrast, provide denser foam suited for skin cleansers .

Table 2: Surfactant Properties
Surfactant Foam Quality Preferred Application
This compound Balanced volume/density Shampoos
Glutamate Dense, creamy Skin cleansers
SLES High volume Conventional shampoos

Natural Occurrence: this compound in Seaweeds

In konbu seaweeds, this compound levels are low (≤0.1 mg/g) compared to umami-rich glutamate (4–6 mg/g) and aspartate. However, its consistent presence across rausu-konbu and hidaka-konbu suggests a role in taste modulation .

Chemical and Material Properties

Enantiospecific Adsorption

(S)- and (R)-alaninate exhibit distinct adsorption geometries on Cu{531}R surfaces. (S)-alaninate forms highly ordered p(1×4) superstructures, while (R)-alaninate shows less order due to methyl group interactions .

Ionic Liquids (ILs)

This compound-based ILs (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium this compound) have lower viscosity (∼120 mPa·s at 25°C) compared to prolinate ILs (∼180 mPa·s), enhancing their utility in green chemistry .

Q & A

Q. What are best practices for validating brivanib this compound’s purity and stability in long-term storage?

  • Methodological Answer: Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) over 6 months. Monitor degradation via HPLC-UV and characterize impurities using high-resolution MS. Store lyophilized forms under inert gas to prevent oxidation .

Data Reporting & Ethical Standards

Q. How should researchers report brivanib this compound’s toxicity data to align with FAIR principles?

  • Methodological Answer: Share raw histopathology images and serum biochemistry data in public repositories (e.g., Figshare) using standardized metadata (MIAME guidelines). Disclose all adverse events, including non-significant trends, to support meta-analyses .

Q. What ethical frameworks apply when translating brivanib this compound findings from animal models to human trials?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical reporting. Justify species selection in IACUC protocols and align dosing with human-equivalent calculations (FDA Guidance for Industry, 2005). Disclose conflicts of interest in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alaninate
Reactant of Route 2
Alaninate

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